Tarloxotinib Bromide

Hypoxia-Activated Prodrug Therapeutic Index Ba/F3 Cell Models

Tarloxotinib bromide (TH-4000, PR-610) is a hypoxia-activated prodrug (HAP) that releases the covalent, irreversible pan-ErbB inhibitor tarloxotinib-E exclusively under severely hypoxic tumor conditions. This mechanism fundamentally differentiates it from systemic TKIs like afatinib, poziotinib, or osimertinib — it cannot be substituted with standard pan-HER inhibitors. The prodrug exhibits minimal normoxic activity (IC₅₀ ≥72.1-fold higher than the active effector), enabling tumor-selective anti-proliferative effects. Preclinical models demonstrate tumor regression in EGFR exon 20 insertion xenografts where afatinib fails. For researchers investigating hypoxia-dependent prodrug activation, acquired TKI resistance mechanisms (T790M, C797S, C805S), or biomarker-driven HAP development strategies.

Molecular Formula C24H24Br2ClN9O3
Molecular Weight 681.8 g/mol
CAS No. 1636180-98-7
Cat. No. B611155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarloxotinib Bromide
CAS1636180-98-7
SynonymsPR-610, PR 610, PR610, TH-4000, TH 4000, TH4000, Hypoxin, Tarloxotinib bromide, Tarloxotinib
Molecular FormulaC24H24Br2ClN9O3
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]
InChIInChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+;
InChIKeyWAKIMVYUBWMMHJ-FXRZFVDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tarloxotinib Bromide (TH-4000) – Clinical-Stage Hypoxia-Activated Pan-HER Kinase Inhibitor for EGFR Exon 20 and HER2-Mutant Solid Tumors


Tarloxotinib bromide (CAS 1636180-98-7; also designated TH-4000, PR-610) is a small-molecule, hypoxia-activated prodrug (HAP) that releases a covalent, irreversible pan-ErbB tyrosine kinase inhibitor (tarloxotinib-E) under the severely hypoxic conditions characteristic of many solid tumors [1]. The prodrug is administered as the bromide salt and is designed to selectively generate high intratumoral concentrations of the active effector while minimizing systemic exposure and associated toxicities . The active moiety (tarloxotinib-E) irreversibly inhibits epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4, thereby blocking downstream signaling that drives tumor cell proliferation and survival [2].

Tarloxotinib Bromide Procurement – Why Hypoxia-Activated Prodrug Design Precludes Simple Interchange with Standard Pan-HER TKIs


Tarloxotinib bromide is not a conventional, systemically active tyrosine kinase inhibitor (TKI) and cannot be substituted with standard pan-HER inhibitors such as afatinib, poziotinib, or osimertinib. The compound is designed as a pharmacologically inactive prodrug that circulates systemically but requires the reducing environment of a severely hypoxic tumor for activation [1]. This activation step releases the potent, covalent pan-HER inhibitor tarloxotinib-E exclusively within the tumor microenvironment, a mechanism that fundamentally alters the drug's efficacy and safety profile [2]. Consequently, the in vitro activity of the prodrug form is intentionally minimal, and the therapeutic index depends entirely on the differential between prodrug exposure in normal tissue and effector generation in hypoxic tumor regions. Head-to-head preclinical studies confirm that the prodrug form displays markedly lower potency against wild-type HER2 than standard TKIs like poziotinib, underscoring that the compound's clinical value derives from its unique activation mechanism rather than from its intrinsic kinase inhibitory activity [3].

Tarloxotinib Bromide Quantitative Differentiation – Head-to-Head Preclinical Evidence Against Key Pan-HER TKIs


Tarloxotinib Bromide Prodrug-Effector Therapeutic Window – ≥72.1-Fold Reduction in In Vitro Potency Relative to Active Tarloxotinib-E

In a direct comparison across Ba/F3 cell lines engineered with multiple EGFR exon 20 insertion mutations, the IC₅₀ of the prodrug tarloxotinib was ≥72.1 times higher than that of its active effector, tarloxotinib-E [1]. This differential quantifies the prodrug's low intrinsic activity under normoxic conditions and defines the therapeutic window achievable through hypoxia-selective activation. In contrast, conventional EGFR TKIs such as afatinib and poziotinib exhibit potent systemic activity without this tumor-selective release mechanism [2].

Hypoxia-Activated Prodrug Therapeutic Index Ba/F3 Cell Models

Hypoxia-Dependent TKI Release – 5.4-Fold Reduction in Effector Generation Under Normoxic vs. Hypoxic Conditions In Vivo

In an A431 WT EGFR xenograft model, tarloxotinib bromide generated significantly higher levels of active TKI under hypoxic conditions compared to normoxic (air-breathing) controls. Specifically, TKI release was 538 nM/kg in hypoxic tumors versus 99 nM/kg under normoxia, representing an 80% reduction in activation in the presence of oxygen (p < 0.01) [1]. This oxygen-dependent inhibition of prodrug activation is a defining feature of the compound's mechanism and is not shared by systemically active TKIs such as afatinib, erlotinib, or osimertinib .

Tumor Hypoxia Pharmacokinetics NSCLC Xenograft

Comparative In Vitro Potency Against EGFR Exon 20 Insertion Mutations – Tarloxotinib-E IC₅₀ Values Comparable to Poziotinib

In Ba/F3 cell lines engineered to express various EGFR exon 20 insertion mutations, the active effector tarloxotinib-E demonstrated growth inhibitory potency comparable to that of poziotinib [1]. Both compounds exhibited IC₅₀ values below 5 nM for sensitive mutations, whereas the prodrug tarloxotinib showed minimal activity under the same normoxic in vitro conditions [2]. Notably, the H773insH mutation was less sensitive to all tested EGFR-TKIs, including tarloxotinib-E, afatinib, and osimertinib, indicating a mutation-specific resistance pattern that is not overcome by tarloxotinib-E [1].

EGFR Exon 20 Insertions Ba/F3 Cell Lines Growth Inhibition

HER2 Mutant Selectivity – Tarloxotinib Prodrug Displays 800-Fold Higher IC₅₀ than Poziotinib Against Wild-Type HER2

In HER2-mutant Ba/F3 cell models, the IC₅₀ of the tarloxotinib prodrug against wild-type HER2 was 800-fold higher than that of poziotinib, demonstrating the prodrug's markedly reduced systemic activity [1]. The selectivity index (SI), defined as the ratio of IC₅₀ for wild-type HER2 to IC₅₀ for HER2 mutants, was substantially higher for the tarloxotinib/tarloxotinib-E combination than for poziotinib [2]. Tarloxotinib-E itself exhibited IC₅₀ values below 5 nM against HER2-mutant Ba/F3 cells, comparable to poziotinib and superior to afatinib, osimertinib, and pyrotinib [1].

HER2 Mutations Selectivity Index Ba/F3 Cell Models

In Vivo Tumor Regression in EGFR Exon 20 Insertion PDX Models – Tarloxotinib Induces Regression While Afatinib Shows No Growth Inhibition

In murine xenograft models derived from patient tumors harboring EGFR exon 20 insertions (CUTO14 with p.A767_V769dupASV; CUTO17 with p.N771_H773dupNPH), four weeks of tarloxotinib treatment induced significant tumor regression [1]. In contrast, afatinib treatment at the same duration did not alter tumor growth compared to untreated control animals [1]. This in vivo differential activity contrasts with in vitro findings where afatinib and tarloxotinib-E exhibited similar IC₅₀ values in the corresponding cell lines (e.g., CUTO14: afatinib IC₅₀ 203 nM vs. TRLX-TKI IC₅₀ 208 nM) [2].

Patient-Derived Xenograft Tumor Regression EGFR Exon 20 Insertions

Tarloxotinib Bromide Procurement Application Scenarios – Preclinical Models and Clinical Biomarker Studies


In Vivo Efficacy Studies in Hypoxic Tumor Models Requiring Tumor-Selective Pan-HER Inhibition

Investigators seeking to model the efficacy of hypoxia-activated, pan-HER inhibition in EGFR exon 20 insertion or HER2-mutant solid tumors should utilize tarloxotinib bromide. Preclinical xenograft studies demonstrate that tarloxotinib achieves tumor regression in patient-derived EGFR exon 20 insertion models where systemically active TKIs such as afatinib fail to inhibit growth, likely due to hypoxia-driven accumulation of the active effector within the tumor [1]. This scenario is most appropriate for researchers evaluating drug candidates for tumors characterized by severe hypoxia, including NSCLC, head and neck squamous cell carcinoma, and other solid tumors where intratumoral oxygen gradients limit the efficacy of conventional TKIs [2].

In Vitro Mechanistic Studies of Prodrug Activation and Effector Selectivity

Tarloxotinib bromide serves as a critical tool compound for investigating hypoxia-dependent prodrug activation mechanisms in cancer cell biology. The prodrug's minimal activity under normoxic conditions (IC₅₀ ≥72.1-fold higher than tarloxotinib-E in Ba/F3 EGFR exon 20 insertion models [1]) enables researchers to dissect the contribution of tumor hypoxia to therapeutic response. Additionally, the effector's comparable potency to poziotinib against EGFR exon 20 insertions and HER2 mutants (IC₅₀ <5 nM [2]) allows for direct comparison of irreversible pan-HER inhibition with and without a hypoxia-activated delivery strategy.

Acquired Resistance Modeling for Pan-HER TKIs in EGFR and HER2 Mutant NSCLC

Researchers studying acquired resistance mechanisms to irreversible pan-HER TKIs can employ tarloxotinib-E in mutagenesis screens and chronic drug exposure experiments. Studies have identified secondary EGFR mutations T790M or C797S as mediators of acquired resistance to tarloxotinib-E, with the specific mutation dependent on the baseline EGFR exon 20 insertion [1]. In HER2-mutant models, acquired resistance was associated with the C805S secondary mutation and HER3 overexpression [2]. These defined resistance mechanisms make tarloxotinib a valuable reagent for investigating next-generation inhibitors designed to overcome pan-HER TKI resistance.

Clinical Biomarker-Driven Trial Design and Patient Selection Studies

For translational research focused on biomarker-driven patient selection, tarloxotinib bromide provides a case study in hypoxia-activated prodrug development. The Phase 2 RAIN-701 trial (NCT03805841) demonstrated clinical activity in advanced NSCLC patients with EGFR exon 20 insertions (55% stable disease) and HER2-activating mutations (22% partial response, 44% stable disease) following platinum-based chemotherapy [1]. This clinical dataset, combined with the compound's unique hypoxia-dependent activation mechanism, supports its use as a reference agent in studies exploring tumor hypoxia imaging biomarkers, hypoxia gene signatures, and patient stratification strategies for hypoxia-activated therapeutics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tarloxotinib Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.